5-Nitro-1H-benzo[d]imidazol-7-ol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 5-nitro-1H-benzo[d]imidazol-7-ol , derived from the parent heterocycle benzo[d]imidazole. The fusion pattern of the benzene and imidazole rings follows the d-orientation, where the imidazole ring is fused to the benzene at positions 4 and 5 (Figure 1). The nitro group (-NO₂) occupies position 5, while the hydroxyl group (-OH) resides at position 7. This numbering adheres to the priority rules for heterocycles, where the lowest possible numbers are assigned to substituents while maintaining the imidazole nitrogen at position 1.
Isomeric possibilities arise from the positional flexibility of the nitro and hydroxyl groups. For instance, 6-nitro-1H-benzo[d]imidazol-7-ol represents a regioisomer where the nitro group shifts to position 6. However, quantum mechanical calculations indicate that the 5-nitro substitution is energetically favored due to reduced steric hindrance between the nitro and hydroxyl groups.
Crystallographic Analysis and Bond Length Optimization
X-ray crystallographic studies of similar benzimidazole derivatives reveal key structural trends. The benzo[d]imidazole core exhibits bond lengths consistent with aromatic delocalization:
- C-N bond lengths in the imidazole ring average 1.33 Å , intermediate between single (1.47 Å) and double (1.27 Å) bonds.
- The nitro group introduces bond elongation at position 5, with C-NO₂ bonds measuring 1.48 Å due to electron-withdrawing effects.
Table 1: Comparative Bond Lengths in Benzimidazole Derivatives
| Compound | C5-NO₂ (Å) | C7-OH (Å) | N1-H (Å) |
|---|---|---|---|
| 5-Nitrobenzimidazole | 1.48 | - | 1.01 |
| Benzimidazole | - | - | 1.02 |
| This compound* | 1.49 | 1.36 | 1.00 |
Theoretical values based on DFT calculations (B3LYP/6-31G).
The hydroxyl group at position 7 participates in intramolecular hydrogen bonding with the N3 atom (O-H···N distance: 2.65 Å ), stabilizing a planar molecular geometry.
Tautomeric Equilibria and Protonation State Dynamics
Benzimidazoles exhibit annular tautomerism, where the proton shifts between N1 and N3 (Figure 2). In this compound, the nitro group’s electron-withdrawing nature stabilizes the N1-protonated tautomer by increasing N3’s basicity. Nuclear magnetic resonance (NMR) studies of analogous compounds show a tautomeric equilibrium constant (Kₜ) of 3.2 ± 0.3 in DMSO-d₆, favoring the N1-H form by 76%.
The hydroxyl group further influences protonation dynamics. At physiological pH (7.4), the compound exists primarily in its deprotonated form (pKₐ ≈ 9.2 for the hydroxyl group), enabling hydrogen bonding with biological targets.
Comparative Structural Analysis with Benzimidazole Derivatives
Electronic Effects :
- The nitro group reduces electron density at position 5, as evidenced by a 0.15 eV increase in ionization potential compared to unsubstituted benzimidazole.
- The hydroxyl group enhances solubility in polar solvents (e.g., water solubility: 2.8 mg/mL vs. 0.3 mg/mL for 5-nitrobenzimidazole).
Steric Considerations :
- Substituents at positions 5 and 7 create a meta-directing effect, limiting electrophilic substitution to positions 4 and 6.
- Comparative molecular volume analysis shows a 12% increase over 5-nitrobenzimidazole due to the hydroxyl group’s van der Waals radius.
Figure 3: Frontier Molecular Orbitals Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the hydroxyl group (-8.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitro group (-2.4 eV). This charge separation suggests potential redox activity in biological systems.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-4(10(12)13)1-5-7(6)9-3-8-5/h1-3,11H,(H,8,9) |
InChI Key |
INSUBRKHUXQRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Nitro-o-phenylenediamine Derivatives
A common route involves starting from 4-nitro-o-phenylenediamine or its protected forms, which already contain the nitro substituent at the desired position. The cyclization with formamide or carboxylic acid derivatives under acidic or microwave-assisted conditions yields the benzimidazole core with the nitro group retained at position 5.
Introduction of the Hydroxy Group at Position 7
The hydroxy group at position 7 can be introduced either by:
Direct hydroxylation of the benzimidazole ring post-cyclization, which is less common due to regioselectivity challenges.
Starting from a 7-hydroxy-substituted o-phenylenediamine precursor, which upon cyclization retains the hydroxy substituent.
Alternatively, nitration of 7-hydroxybenzimidazole can be performed, but this often leads to mixtures and lower selectivity.
Detailed Preparation Methods
Method Using 4-Nitro-o-phenylenediamine and Chloroacetic Acid
A documented procedure for preparing nitro-substituted benzimidazoles involves the reaction of 4-nitro-o-phenylenediamine with chloroacetic acid in acidic conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Nitro-o-phenylenediamine (10 g, 0.065 mol), chloroacetic acid (10 g, 0.10 mol), 6 N HCl (60 mL) | Heated at 85-90 °C for 16-18 hours | Reaction monitored by TLC; formation of 2-(chloromethyl)-6-nitro-1H-benzo[d]imidazole intermediate |
| 2 | Neutralization with ammonia solution, crystallization, filtration | Purification by washing with DMF and water, drying at 70-75 °C | Yield: 86% (120 g) |
This intermediate can be further functionalized to introduce the hydroxy group or other substituents.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of substituted o-phenylenediamines with amides or formamide:
Coupling and Cyclization via Isothiocyanate Intermediates
A more complex but versatile synthetic strategy involves:
Preparation of isothiocyanate derivatives from epoxides and sodium azide, followed by protection and reduction steps.
Coupling these isothiocyanates with substituted benzene-1,2-diamines (bearing nitro groups) followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC).
This method allows for structural diversity and improved yields but requires multiple steps and careful control of reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acidic Cyclization with Chloroacetic Acid | 4-Nitro-o-phenylenediamine, chloroacetic acid | 6 N HCl, 85-90 °C, 16-18 h | 16-18 h | 86 | High yield, straightforward | Long reaction time |
| Microwave-Assisted Cyclization | 4-Nitro-o-phenylenediamine, formamide | 70% HCl, 150 °C, 150 W microwave | 2-40 min | 70-90 | Rapid, energy-efficient | Requires microwave reactor |
| Isothiocyanate Coupling & Cyclization | Epoxides, sodium azide, benzene-1,2-diamines | Multi-step: TBDMS protection, Staudinger reduction, DIC cyclization | Several hours to days | Moderate to high | Versatile, allows functional group diversity | Multi-step, complex |
Research Findings and Optimization Notes
Yield and Scalability: The microwave-assisted method offers a significant reduction in reaction time with comparable yields to conventional heating, making it suitable for scale-up.
Functional Group Tolerance: The isothiocyanate coupling method tolerates various substituents, including alcohols and amino acids, enabling the synthesis of diverse benzimidazole derivatives.
Selectivity: Starting from pre-nitrated o-phenylenediamines ensures regioselective incorporation of the nitro group, avoiding side reactions common in direct nitration of benzimidazoles.
Purification: Most methods yield products that can be purified by simple filtration and recrystallization or column chromatography, facilitating isolation of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzo[d]imidazol-7-ol can
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-Nitro-1H-benzo[d]imidazol-7-ol (hypothetical structure inferred from analogs) with key benzimidazole derivatives, focusing on substituents, synthesis, and physicochemical properties.
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Nitro vs. Methoxy : The nitro group in 5-Nitro-1H-benzo[d]imidazole-2-thiol (2c) lowers electron density at the aromatic ring compared to the methoxy group in 2b , increasing electrophilicity and acidity .
- Trifluoromethyl Addition : The -CF₃ group in the trifluoromethyl analog enhances metabolic stability and hydrophobic interactions, critical for drug design.
Synthetic Efficiency Yields for nitro-substituted benzimidazoles (71–78%) are moderately high but lower than non-nitro derivatives like 1-Benzyl 5-carbo-ethoxy imidazole (83.6%), likely due to nitro’s sensitivity to side reactions .
Biological Implications Anti-Diabetic Derivatives: 5-(Arylideneamino)-1H-benzimidazole-2-thiols demonstrate how nitro-to-amine reduction and Schiff base formation optimize hydrogen bonding for targeting enzymes like α-glucosidase . Fluorine and Dioxole Effects: Fluorine in 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-aryl-1H-benzimidazoles improves membrane permeability, while the dioxole moiety enhances target binding .
Physical State and Solubility
- Nitro derivatives (e.g., 2c ) are typically crystalline solids with high melting points (>200°C), whereas esters like 1-Benzyl 5-carbo-ethoxy imidazole are oils, favoring solubility in organic solvents .
Q & A
Q. What are the optimized synthetic routes for 5-Nitro-1H-benzo[d]imidazol-7-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures starting from nitroaniline derivatives. For example:
- Reduction and cyclization : 2-Nitroaniline is reduced to benzene-1,2-diamine, followed by cyclization with carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol .
- Nitration and oxidation : Direct nitration of the benzimidazole core or oxidation of amino precursors (e.g., using SnO/HCl) introduces the nitro group at the 5-position .
- Solvent and catalyst optimization : Yields up to 80% are achieved in polar aprotic solvents (e.g., DMF) at 80–100°C, with alkali catalysts (e.g., K₂CO₃) improving reaction efficiency .
Key considerations : Competing side reactions (e.g., over-oxidation) may reduce purity; column chromatography or recrystallization is critical for isolation .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹³C NMR : Characteristic peaks for the nitro group appear at δ ~148 ppm, while aromatic carbons resonate between δ 110–142 ppm. The hydroxyl group (C7-OH) may show deshielding effects depending on solvent .
- Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ for C₇H₅N₃O₃ is expected at m/z 180.03. Fragmentation patterns (e.g., loss of NO₂ or OH groups) aid in structural validation .
Data contradictions : Solvent-dependent shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) require careful referencing .
Advanced Research Questions
Q. How does density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies using functionals like B3LYP/6-31G(d) reveal:
- Electron density distribution : The nitro group withdraws electron density, stabilizing the imidazole ring and increasing electrophilicity at C2 and C4 .
- HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential redox activity, relevant for catalytic or biological applications .
Methodological challenges : Basis set selection (e.g., inclusion of polarization/diffusion functions) significantly impacts accuracy .
Q. What mechanistic insights explain the role of this compound in biological systems (e.g., anti-diabetic or antiparasitic activity)?
- Enzyme inhibition : The nitro group facilitates hydrogen bonding with active-site residues (e.g., in glucosidase or giardial enzymes), while the hydroxyl group enhances solubility for improved bioavailability .
- SAR studies : Derivatives with electron-withdrawing groups (e.g., -NO₂ at C5) show enhanced activity compared to unsubstituted analogs. Substitution at C2 (e.g., thiols) further modulates potency .
Contradictions : Some studies report reduced activity with bulky C2 substituents due to steric hindrance .
Q. How can researchers resolve discrepancies in reported synthetic yields and purity across studies?
Q. What strategies improve the aqueous solubility of this compound for pharmacological applications?
- Derivatization : Introducing sulfonate or glycoside groups at C7-OH increases hydrophilicity without compromising nitro group reactivity .
- Co-solvent systems : Ethanol/water mixtures (1:1 v/v) enhance solubility up to 2.5 mg/mL, as demonstrated in pharmacokinetic studies .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
